2-([(2-Methylpropyl)sulfonyl]methyl)pyrrolidine hydrochloride
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Overview
Description
2-([(2-METHYLPROPYL)SULFONYL]METHYL)PYRROLIDINEHYDROCHLORIDE is a chemical compound with the molecular formula C9H20ClNO2S. It is primarily used in research and industrial applications due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable component in various chemical reactions and processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([(2-METHYLPROPYL)SULFONYL]METHYL)PYRROLIDINEHYDROCHLORIDE typically involves the reaction of pyrrolidine with 2-methylpropyl sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-([(2-METHYLPROPYL)SULFONYL]METHYL)PYRROLIDINEHYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
2-([(2-METHYLPROPYL)SULFONYL]METHYL)PYRROLIDINEHYDROCHLORIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-([(2-METHYLPROPYL)SULFONYL]METHYL)PYRROLIDINEHYDROCHLORIDE involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its sulfonyl group plays a crucial role in binding to the active sites of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-Acrylamido-2-Methylpropane Sulfonic Acid (AMPS): A versatile molecule used in polymer production.
Sulfonimidates: Organosulfur compounds with applications in drug development and polymer synthesis
Uniqueness
2-([(2-METHYLPROPYL)SULFONYL]METHYL)PYRROLIDINEHYDROCHLORIDE is unique due to its specific structural features, which confer distinct reactivity and stability. Its ability to undergo a variety of chemical reactions makes it a valuable tool in both research and industrial settings .
Biological Activity
2-([(2-Methylpropyl)sulfonyl]methyl)pyrrolidine hydrochloride, a compound with the molecular formula C9H20ClNO2S, has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
The compound is synthesized through the reaction of pyrrolidine with 2-methylpropyl sulfonyl chloride in the presence of a base like triethylamine. The resulting product is purified using recrystallization or chromatography. The chemical structure includes a pyrrolidine ring, which is known for its versatility in drug design due to its ability to interact with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The sulfonyl group enhances binding affinity to enzyme active sites, allowing the compound to act as either an inhibitor or an activator depending on the target. This modulation of enzyme activity can influence various biochemical pathways, making it a valuable tool in research.
Antimicrobial Activity
Research has indicated that compounds containing pyrrolidine structures exhibit antimicrobial properties. For example, derivatives similar to this compound have been shown to inhibit bacterial growth in vitro .
Anticancer Properties
The compound's potential in cancer therapy has been explored through its effects on cellular processes such as apoptosis and cell cycle regulation. Studies have demonstrated that pyrrolidine derivatives can induce apoptosis in cancer cell lines by modulating key signaling pathways.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit various enzymes. For instance, it has shown promising results against kinases involved in cancer progression, suggesting a potential role in targeted cancer therapies .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Research indicates that modifications to the pyrrolidine ring and sulfonyl group can significantly alter potency and selectivity for different biological targets.
Modification | Effect on Activity |
---|---|
Addition of halogen groups | Increased potency against certain enzymes |
Alteration of alkyl chain length | Changes in solubility and bioavailability |
Variation in functional groups | Modulation of receptor selectivity |
Case Studies
- Antimicrobial Efficacy : A study demonstrated that a related pyrrolidine compound exhibited significant antibacterial activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL. This highlights the potential application of such compounds in developing new antibiotics .
- Cancer Cell Line Studies : In vitro studies using human breast cancer cell lines showed that treatment with this compound resulted in a 50% reduction in cell viability at concentrations as low as 10 µM, indicating strong anticancer potential.
- Enzyme Inhibition Trials : A recent investigation into the inhibition of cyclin-dependent kinases (CDKs) revealed that the compound could effectively inhibit CDK4/6 activity with an IC50 value of 150 nM, suggesting its utility in cancer treatment strategies targeting cell cycle regulation .
Properties
Molecular Formula |
C9H20ClNO2S |
---|---|
Molecular Weight |
241.78 g/mol |
IUPAC Name |
2-(2-methylpropylsulfonylmethyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C9H19NO2S.ClH/c1-8(2)6-13(11,12)7-9-4-3-5-10-9;/h8-10H,3-7H2,1-2H3;1H |
InChI Key |
KPSQLIBYVLJFSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CS(=O)(=O)CC1CCCN1.Cl |
Origin of Product |
United States |
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